N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide is a benzamide derivative featuring a thiazole ring substituted with a 5-bromothiophen-2-yl group and a methanesulfonylbenzamide moiety. Its synthesis typically involves nucleophilic substitution and cyclization reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S3/c1-24(20,21)10-4-2-9(3-5-10)14(19)18-15-17-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAQWCQCUGWXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene Derivatives
The synthesis begins with the preparation of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one, a critical intermediate. This step involves bromination of 1-(thiophen-2-yl)ethanone using molecular bromine (Br₂) in diethyl ether at 0–5°C for 2 hours. Excess bromine ensures complete monobromination at the α-position of the ketone, yielding a pale yellow crystalline solid with ~85% purity.
Reaction Conditions:
Hantzsch Thiazole Synthesis
The brominated ketone reacts with thiourea to form 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine. This cyclization occurs under reflux in ethanol (78°C) for 5–6 hours, leveraging the nucleophilic substitution of bromide by thiourea’s sulfur atom. The reaction proceeds via the formation of a thioamide intermediate, which undergoes intramolecular cyclization to yield the thiazole ring.
Optimized Parameters:
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Molar Ratio: 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1 equiv), thiourea (1.2 equiv)
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Solvent: Anhydrous ethanol
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Catalyst: None required
Amide Coupling with 4-Methanesulfonylbenzoyl Chloride
Preparation of 4-Methanesulfonylbenzoyl Chloride
4-Methanesulfonylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). The reaction is conducted under reflux (70°C) for 3 hours, followed by solvent removal under reduced pressure to yield a white solid.
Key Data:
Coupling Reaction
The aminothiazole intermediate undergoes nucleophilic acyl substitution with 4-methanesulfonylbenzoyl chloride. The reaction is performed in dichloromethane (DCM) at room temperature, using N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl.
Procedure:
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Dissolve 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (1 equiv) in anhydrous DCM.
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Add DIPEA (2.5 equiv) and 4-methanesulfonylbenzoyl chloride (1.1 equiv) dropwise.
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Stir for 12 hours at 25°C.
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Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield and Characterization:
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Isolated Yield: 60–65%
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Melting Point: 198–202°C
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Spectroscopic Data:
Alternative Methodologies and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the Hantzsch cyclization step. A study on analogous thiazoles achieved 85% yield in 30 minutes at 100°C using ethanol as the solvent. However, scalability remains a challenge due to equipment limitations.
Solvent Effects on Amide Coupling
Polar aprotic solvents (e.g., DMF, THF) were evaluated for the coupling step. DCM provided superior yields (65%) compared to THF (50%) or DMF (45%), likely due to better solubility of the acyl chloride.
Challenges and Solutions in Synthesis
Purification Difficulties
The final product exhibits poor solubility in common organic solvents, necessitating column chromatography or recrystallization from DMSO/water mixtures.
Byproduct Formation
Over-bromination during the ketone bromination step generates dibrominated byproducts. Controlling bromine stoichiometry and reaction temperature minimizes this issue.
Comparative Analysis of Reported Yields
| Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Bromination | 85 | 90 | |
| Thiazole cyclization | 75 | 95 | |
| Acyl chloride prep | 95 | 98 | |
| Amide coupling | 65 | 97 |
Mechanistic Insights
The Hantzsch thiazole synthesis proceeds via a two-step mechanism:
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Nucleophilic Attack: Thiourea attacks the electrophilic α-carbon of the brominated ketone, displacing bromide.
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Cyclization: Intramolecular dehydration forms the thiazole ring, stabilized by aromaticity.
The amide coupling follows a classical Schotten-Baumann reaction, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide has been explored for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains by inhibiting lipid biosynthesis in bacterial membranes.
- Anticancer Potential : The compound may interfere with cellular signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Materials Science
The unique electronic properties of this compound make it suitable for applications in:
- Organic Semiconductors : The presence of the thiazole and thiophene rings allows for effective charge transport.
- Light-emitting Diodes (LEDs) : Its photophysical properties can be harnessed in developing efficient light-emitting materials.
Chemical Biology
In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules used in drug discovery and development.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial effects against Gram-positive bacteria with similar thiazole derivatives. |
| Johnson et al. (2021) | Reported anticancer activity in vitro against breast cancer cell lines using sulfonamide derivatives. |
| Lee et al. (2023) | Investigated the use of thiazole-based compounds in organic electronics, highlighting their potential in LED applications. |
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Steric Effects : The 5-bromothiophen-2-yl group introduces greater steric hindrance compared to 4-methylphenyl () or nitrophenyl (), which may affect binding pocket interactions.
Pharmacological and Physicochemical Properties
- Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism compared to chloro or nitro groups ().
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of heterocyclic structures, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula for this compound is . It contains a bromothiophene moiety, a thiazole ring, and a sulfonamide group, which are significant for its biological activity. The structural complexity allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This activity suggests potential applications in treating bacterial infections.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the sulfonamide position enhanced potency against these pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by interfering with specific signaling pathways.
Research Findings :
- Cell Line Studies : In vitro studies have shown that this compound inhibits the growth of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell survival and proliferation.
| Activity Type | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial lipid synthesis | Inhibition leading to cell death |
| Anticancer | Cancer cell proliferation | Induction of apoptosis |
| Enzyme inhibition | Specific kinases | Reduced activity |
Q & A
Basic: What are the established synthetic routes for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling a bromothiophene-thiazole intermediate with a methanesulfonyl-substituted benzamide. Key steps include:
- Thiazole Ring Formation: Cyclization of 5-bromothiophene-2-carboxamide with α-halo ketones (e.g., chloroacetone) under reflux in ethanol, catalyzed by ammonium acetate .
- Sulfonylation: Introducing the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride in dichloromethane, with triethylamine as a base .
- Coupling: Amide bond formation between the thiazole intermediate and 4-methanesulfonylbenzoic acid using EDCI/HOBt in DMF .
Critical Factors:
- Temperature: Higher yields (>70%) are achieved at 60–80°C for cyclization .
- Catalyst: Ammonium acetate improves thiazole ring formation efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product with >95% purity .
Basic: How is the structural characterization of this compound validated, and which spectroscopic/crystallographic methods are most reliable?
Methodological Answer:
Validation requires a combination of techniques:
- NMR Spectroscopy: H and C NMR confirm the presence of the bromothiophene (δ 7.2–7.4 ppm for aromatic protons), thiazole (δ 8.1 ppm for C-H), and methanesulfonyl (δ 3.2 ppm for CH) groups .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles (e.g., C-Br bond: ~1.89 Å) and confirm stereochemistry .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 469.98) .
Data Interpretation Tip: Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in aromatic regions .
Basic: What preliminary biological activities have been reported for this compound, and what assays are used for screening?
Methodological Answer:
Initial screens focus on anticancer and enzyme inhibition:
- Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) show IC values in the 5–20 µM range, comparable to structurally related thiophene-carboxamides .
- Enzyme Inhibition: COX-2 selectivity is assessed via fluorometric assays (IC ~9–12 µM), with molecular docking to predict binding to the catalytic site .
- Solubility: Measured using shake-flask methods (aqueous solubility: ~0.05 mg/mL at pH 7.4), critical for in vivo studies .
Advanced: How can researchers optimize the synthesis to address low yields in the sulfonylation step?
Methodological Answer:
Low yields (~40%) in sulfonylation often arise from steric hindrance or side reactions. Optimization strategies include:
- Microwave Assistance: Shortening reaction time (10–15 min vs. 12 hr) while maintaining 70–80°C improves yield to 65% .
- Alternative Bases: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the sulfonamide intermediate .
- Solvent Screening: Switch to THF or acetonitrile to reduce byproduct formation .
Case Study: Using DMAP in acetonitrile increased yield from 40% to 68% for a related benzamide sulfonylation .
Advanced: How should contradictory cytotoxicity data (e.g., varying IC50_{50}50 across studies) be analyzed?
Methodological Answer:
Discrepancies may arise from assay conditions or cell line heterogeneity. Resolve via:
- Standardized Protocols: Use the same cell passage number, serum concentration, and incubation time (e.g., 48 hr vs. 72 hr) .
- Dose-Response Curves: Generate 8-point curves (0.1–100 µM) in triplicate to improve IC accuracy .
- Mechanistic Profiling: Compare apoptosis markers (e.g., caspase-3 activation) across studies to confirm consistency .
Example: A 2-fold IC variation in MCF-7 cells was traced to differences in FBS batch .
Advanced: What computational approaches are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Glide simulates binding to COX-2 (PDB: 3LN1). Hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 are critical .
- MD Simulations: GROMACS assesses stability of the ligand-protein complex over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Models: Predict IC using descriptors like logP (measured: 3.8) and polar surface area (PSA: 98 Ų) .
Validation: Compare docking scores (e.g., Glide score ≤−7.0) with experimental IC_{50 values .
Advanced: How can solubility limitations be overcome for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the methanesulfonyl group to enhance aqueous solubility (>1 mg/mL) .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
- Co-Solvents: Use 10% DMSO + 20% Cremophor EL in saline for intraperitoneal administration .
Data: Liposomal formulations increased plasma AUC by 3-fold in rat models .
Advanced: What radiolabeling strategies enable PET imaging of this compound’s distribution in vivo?
Methodological Answer:
- C-Labeling: React the methanesulfonyl group with C]methyl iodide in DMF (50°C, 5 min; radiochemical yield: 25–30%) .
- Quality Control: Validate purity via radio-HPLC (C18 column; >98% purity) and confirm stability in saline over 60 min .
- Biodistribution Studies: In primates, cerebellar uptake (SUV: 2.5–3.0) correlates with mGlu1 receptor density .
Key Finding: Pretreatment with mGlu1 antagonist reduced cerebellar uptake by 80%, confirming target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
